molecular formula C10H10BrN B1275852 5-Bromo-1-ethyl-1H-indole CAS No. 195253-49-7

5-Bromo-1-ethyl-1H-indole

Cat. No.: B1275852
CAS No.: 195253-49-7
M. Wt: 224.1 g/mol
InChI Key: LNBZVSDFWQIXHC-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-ethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit glutathione S-transferase isozymes, which are crucial for detoxification processes in cells . Additionally, this compound may interact with other proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to exhibit selective cytotoxicity towards cancer cell lines, significantly reducing the percentage of live cells compared to control groups . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which play a pivotal role in cell signaling and regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with glutathione S-transferase isozymes is a notable example of enzyme inhibition . Additionally, this compound may influence the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular outcomes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, maintain their stability over extended periods under controlled conditions . The compound’s effects on cellular function may vary over time, with potential long-term consequences on cell viability and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as anticancer activity, without significant adverse effects . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological activity . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, this compound’s localization within cells can impact its accumulation and effectiveness in targeting specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence this compound’s interaction with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-indole typically involves the bromination of 1-ethyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a Lewis acid catalyst such as iron(III) bromide . Another method involves the Bartoli indole synthesis, which starts from 1-bromo-4-ethyl-2-nitrobenzene and involves a series of steps including reduction and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 5-azido-1-ethyl-1H-indole or 5-thio-1-ethyl-1H-indole.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-1-ethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBZVSDFWQIXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402685
Record name 5-BROMO-1-ETHYL-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195253-49-7
Record name 5-BROMO-1-ETHYL-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-ethyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural insights about 5-Bromo-1-ethyl-1H-indole can be obtained from the paper?

A1: The paper describes the successful synthesis and characterization of Methyl 3-(5- Bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate, which incorporates the this compound moiety. The study focuses on confirming the structure of the synthesized compound through X-ray crystallography. [] This technique reveals the three-dimensional arrangement of atoms within the molecule, providing valuable information about bond lengths, angles, and overall conformation. While this data doesn't directly describe this compound itself, it offers insights into its reactivity and potential for forming derivatives.

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